Structural Profiling, Synthetic Methodologies, and Pharmacological Applications of 2-(1H-Imidazol-2-yl)morpholine in Drug Discovery
Structural Profiling, Synthetic Methodologies, and Pharmacological Applications of 2-(1H-Imidazol-2-yl)morpholine in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight, highly ligand-efficient scaffolds to probe challenging biological targets. 2-(1H-Imidazol-2-yl)morpholine represents a highly versatile, bifunctional building block that merges the hydrogen-bond directing capability of an imidazole ring with the conformational flexibility and solubility-enhancing properties of a morpholine core. This technical whitepaper details the physicochemical rationale, synthetic workflows, and biophysical screening protocols required to deploy this fragment effectively, particularly in the development of Central Nervous System (CNS) penetrant kinase inhibitors.
Structural and Physicochemical Profiling
The architectural fusion of morpholine and imidazole creates a synergistic pharmacophore. The morpholine ring is a privileged scaffold in CNS drug discovery, known for modulating pharmacokinetic/pharmacodynamic (PK/PD) properties by providing a weak basic nitrogen that enhances aqueous solubility and brain permeability[1]. Concurrently, the imidazole moiety acts as a potent metal-binding pharmacophore (MBP) and a bidirectional hydrogen-bond donor/acceptor.
To understand its utility in FBDD, we must analyze its core physicochemical properties, which strictly adhere to the "Rule of 3" for fragment libraries.
Quantitative Physicochemical Data
Data synthesized from PubChem computational models for the (2S)-enantiomer[2].
| Property | Value | Pharmacological Causality & Implication |
| Molecular Weight | 153.18 g/mol | Ideal for FBDD; allows significant synthetic elaboration without exceeding Lipinski's Rule of 5 limits for the final drug candidate. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration. Molecules with TPSA < 90 Ų are structurally primed for CNS targeting[1]. |
| XLogP3-AA | -0.9 | High aqueous solubility. Prevents non-specific hydrophobic aggregation in biochemical assays, ensuring observed binding is target-specific. |
| H-Bond Donors | 2 | The imidazole NH and morpholine NH provide critical vectors for interacting with the ATP-binding hinge region of kinases[3]. |
| H-Bond Acceptors | 3 | The morpholine oxygen and nitrogens act as versatile interaction points for solvent networks or target affinity pockets. |
| CAS Number (HCl Salt) | 1523571-89-2 | The hydrochloride salt is utilized to maximize shelf-stability and handling during high-throughput screening[4]. |
Synthetic Methodologies and Mechanistic Insights
The synthesis of 2-substituted imidazoles from aliphatic heterocycles requires precise control over reactive amines to prevent polymerization. The most robust route utilizes a Debus-Radziszewski condensation .
Mechanistic Rationale
Boc-protection of the morpholine nitrogen is strictly required prior to condensation. If left unprotected, the secondary amine of the morpholine ring would competitively react with the highly electrophilic glyoxal intermediate, leading to complex polymeric mixtures and drastically reducing the yield of the desired imidazole core.
Synthetic workflow for 2-(1H-imidazol-2-yl)morpholine via Debus-Radziszewski condensation.
Protocol 1: Optimized Synthesis Workflow
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Condensation: Dissolve N-Boc-morpholine-2-carbaldehyde (1.0 eq) in anhydrous methanol. Add glyoxal (40% aqueous solution, 1.2 eq) and ammonium acetate (4.0 eq). Stir the reaction mixture at 25°C for 12 hours.
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Workup & Purification: Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to isolate the intermediate.
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Deprotection: Dissolve the purified N-Boc-2-(1H-imidazol-2-yl)morpholine in 4M HCl in dioxane. Stir continuously at 25°C for 2 hours to cleave the tert-butyloxycarbonyl group.
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Isolation: Concentrate the solution under vacuum. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to yield 2-(1H-imidazol-2-yl)morpholine hydrochloride as a crystalline solid.
Validation & Quality Control (Self-Validating System): To ensure synthetic integrity, an aliquot of the reaction mixture must be analyzed via LC-MS prior to step 2. The presence of the intermediate mass [M+H]+=254.1 confirms successful condensation. Post-deprotection, the final product must exhibit a single peak on HPLC (>98% purity) and an exact mass of 154.09 [M+H]+ to validate the complete removal of the Boc group without imidazole ring degradation[2].
Pharmacological Applications: Targeting the PI3K/mTOR Pathway
In oncology and neurodegeneration, the phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways are critical targets[5]. Morpholine-containing compounds, such as NVP-BKM120 and PQR530, have demonstrated profound efficacy as pan-PI3K and dual PI3K/mTOR inhibitors[1][5].
When 2-(1H-imidazol-2-yl)morpholine is utilized as a fragment, the morpholine oxygen acts as a classic ATP-hinge binder, mimicking the interaction of the adenine ring of ATP[3]. The appended imidazole ring is directed toward the solvent-exposed region or the affinity pocket, providing a functional handle for synthetic growth (e.g., via Suzuki-Miyaura cross-coupling at the imidazole nitrogen) to achieve dual-kinase inhibition[6].
PI3K/mTOR signaling cascade illustrating the dual-target engagement of morpholine derivatives.
Experimental Workflows: High-Throughput SPR Screening
Fragment-based screening requires highly sensitive biophysical techniques because fragments like 2-(1H-imidazol-2-yl)morpholine typically exhibit low initial binding affinities (high micromolar Kd ) but exceptionally high ligand efficiency. Surface Plasmon Resonance (SPR) is selected over biochemical kinase assays because it provides real-time kinetic data ( kon and koff ) and avoids the interference of fluorescent artifacts common at high fragment concentrations.
Protocol 2: SPR Assay for Fragment Binding to PI3Kα
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Surface Preparation: Immobilize recombinant human PI3Kα onto a CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 Response Units (RU) is achieved.
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Buffer Preparation: Prepare running buffer HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented strictly with 2% DMSO to ensure fragment solubility.
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Analyte Titration: Prepare a 2-fold dilution series of 2-(1H-imidazol-2-yl)morpholine ranging from 1 mM down to 15.6 µM in the running buffer.
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Injection Parameters: Inject the analyte series at a flow rate of 30 µL/min. Set the contact time (association phase) to 60 seconds and the dissociation time to 120 seconds.
Validation & Quality Control (Self-Validating System): The assay's validity is continuously monitored through a rigorous double-referencing system. First, responses are subtracted from a blank reference channel (unmodified dextran matrix) to eliminate bulk refractive index shifts. Second, buffer-only injections (0 µM analyte) are subtracted to correct for baseline drift. Causality of Solvent Correction: Because fragments require high concentrations, DMSO is mandatory. However, slight mismatches in DMSO concentration between the sample and running buffer cause massive bulk refractive index shifts. A solvent correction curve (1.5% to 2.5% DMSO) must be run before and after the analyte series; if the correction factor deviates by >5%, the data is discarded. This ensures that the observed RU shifts are exclusively due to true target engagement rather than solvent artifacts.
References
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Title: (2S)-2-(1H-imidazol-2-yl)morpholine - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
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Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (PMC) URL: [Link]
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Title: Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL: [Link]
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Title: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase Source: Journal of Medicinal Chemistry (ACS) URL: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-2-(1H-imidazol-2-yl)morpholine | C7H11N3O | CID 96734255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
